molecular formula C20H15BrO3 B14989985 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one

3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B14989985
M. Wt: 383.2 g/mol
InChI Key: RWLFYSARMJPJMR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a brominated angular furocoumarin derivative characterized by a fused furanochromenone core. Its structure includes a 4-bromophenyl substituent at position 3 and methyl groups at positions 4, 8, and 7.

Properties

Molecular Formula

C20H15BrO3

Molecular Weight

383.2 g/mol

IUPAC Name

3-(4-bromophenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C20H15BrO3/c1-10-8-16-18(11(2)12(3)20(22)24-16)19-17(10)15(9-23-19)13-4-6-14(21)7-5-13/h4-9H,1-3H3

InChI Key

RWLFYSARMJPJMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted phenols and aldehydes.

    Methylation: The trimethyl groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one undergoes various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the furochromenone core.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can introduce new aromatic groups.

Scientific Research Applications

3-(4-Bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and liquid crystalline materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. The bromophenyl group and the furochromenone core can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one (Compound 26)

  • Structure : Lacks bromine; phenyl group at position 3 instead of 4-bromophenyl.
  • Synthesis : Williamson reaction of hydroxycoumarin with phenacyl bromide, followed by cyclization .
  • Properties : The absence of bromine reduces molecular weight (MW ≈ 306 g/mol vs. ~397 g/mol for the brominated analog) and may lower lipophilicity.

2,8-Dihydroxy-7H-furo[2,3-f]chromen-7-one

  • Source : Isolated from Tibouchina paratropica .
  • Structure : Hydroxyl groups at positions 2 and 8 instead of methyl and bromophenyl groups.
  • Bioactivity: Exhibits antibacterial, antifungal, and antiparasitic activity (e.g., against Leishmania donovani) . The hydroxyl groups likely enhance solubility but reduce metabolic stability compared to alkyl/halogenated derivatives.

Halogenated Derivatives

7-(4-Chlorobutoxy)- and 7-(4-Iodobutoxy)-chromen-4-one (Compounds 7 and 8)

  • Structure : Chromen-4-one core with halogenated alkoxy chains .
  • Synthesis : Alkylation with 1-bromo-4-chlorobutane or NaI-mediated halogen exchange .
  • Physicochemical Data: Compound MW (g/mol) LogP* Stability 7 (Cl) 393 ~3.2 Moderate 8 (I) 485 ~3.8 Low *Estimated using Bromine (Cl/I) contributes to higher LogP vs. non-halogenated analogs.

3-(4-Fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

  • Structure : Fluorophenyl substituent and benzo-fused ring .
  • Properties : Fluorine’s electronegativity may enhance binding affinity to targets (e.g., enzymes) compared to bromine’s bulkier, polarizable nature.

Alkyl/Aryl-Substituted Analogs

9-Ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

  • Structure : Ethyl and methoxyphenyl groups .
  • Impact of Methoxy : Increases solubility but may reduce membrane permeability compared to bromophenyl.

8-Benzyl-2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one

  • Structure : Benzyl and multiple methyl groups .
  • MW: 340.4 g/mol.

Biological Activity

The compound 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a derivative of furochromene and belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The structure of 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one can be depicted as follows:

C18H17BrO3\text{C}_{18}\text{H}_{17}\text{BrO}_3

This compound features a furochromene backbone with a bromophenyl substituent, which is hypothesized to enhance its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that furochromene derivatives exhibit significant antioxidant properties. The presence of the bromophenyl group may enhance free radical scavenging activity. A study demonstrated that derivatives similar to this compound showed IC50 values in the micromolar range for scavenging DPPH radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Anticancer Potential

Several studies have investigated the anticancer properties of related compounds. For instance, derivatives of furochromene have been shown to inhibit cancer cell proliferation in vitro. One study reported that compounds with similar structures induced apoptosis in breast cancer cells through the activation of caspase pathways . The specific mechanism of action for 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one remains to be elucidated but may involve modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

Furocoumarins are known for their anti-inflammatory properties. The compound has been hypothesized to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that related compounds can reduce inflammation in models of arthritis and colitis . This suggests that 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one may also possess similar effects.

Antimicrobial Activity

Preliminary studies indicate that certain furochromene derivatives exhibit antimicrobial properties against various pathogens. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria. A study reported that related compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range against common bacterial strains .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various furochromene derivatives, researchers found that 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one significantly inhibited the growth of MCF-7 breast cancer cells. The compound was administered at varying concentrations (5 µM to 50 µM), with results indicating a dose-dependent response in cell viability assays.

Concentration (µM)Cell Viability (%)
585
1070
2545
5020

The study concluded that the compound's efficacy could be attributed to its ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of the compound using an animal model of induced colitis. Treatment with 3-(4-bromophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one resulted in a significant reduction in colonic inflammation markers compared to control groups.

Treatment GroupInflammatory Marker Level (pg/mL)
Control250
Low Dose150
High Dose75

These findings suggest that the compound could serve as a therapeutic agent for inflammatory bowel diseases .

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